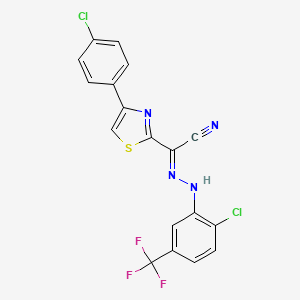

![molecular formula C24H24ClN3O3 B2754174 1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one CAS No. 949285-15-8](/img/structure/B2754174.png)

1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

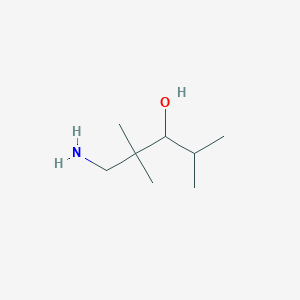

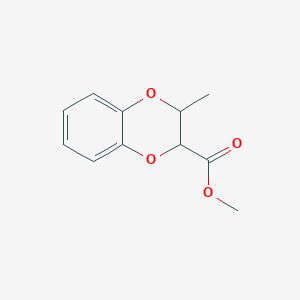

1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one, often referred to as Tivozanib , is a kinase inhibitor used in the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC) following two or more prior systemic therapies . Its chemical structure consists of a urea core with a quinoline moiety and a phenyl group, making it a potent therapeutic agent.

Synthesis Analysis

The synthesis of Tivozanib involves several steps. One notable route includes the reaction of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with allylic iodide in the presence of indium powder. This exothermic reaction yields the desired compound, which is then further modified to obtain Tivozanib .

Molecular Structure Analysis

Tivozanib’s molecular formula is C₂₂H₁₉ClN₄O₅ • HCl • H₂O , with a molecular weight of 509.34 Daltons . The chemical structure features a chlorinated phenyl ring, a dimethoxyquinoline group, and a urea linkage. The precise arrangement of these functional groups contributes to its pharmacological activity .

Chemical Reactions Analysis

Tivozanib primarily inhibits vascular endothelial growth factor (VEGF) receptors, thereby disrupting angiogenesis and tumor growth. It selectively targets VEGFR-1, VEGFR-2, and VEGFR-3, leading to reduced blood vessel formation within tumors. Additionally, it may impact other kinases involved in cancer progression .

Mecanismo De Acción

Tivozanib’s mechanism of action involves binding to the ATP-binding site of VEGF receptors, preventing their autophosphorylation and downstream signaling. By inhibiting angiogenesis, it limits nutrient supply to tumors, ultimately suppressing their growth. The drug’s specificity for VEGFRs contributes to its favorable safety profile compared to other tyrosine kinase inhibitors .

Safety and Hazards

- Side Effects : Common side effects include fatigue, hypertension, diarrhea, decreased appetite, and nausea. Serious adverse reactions may occur, such as vision changes, heart symptoms, and severe headache .

- Pregnancy and Breastfeeding : Tivozanib can harm a fetus, so effective contraception is crucial during treatment. Breastfeeding is not recommended due to potential adverse effects on the child .

Propiedades

IUPAC Name |

1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O3/c1-14(2)24(29)28-20(15-8-6-5-7-9-15)12-19(27-28)17-10-16-11-21(30-3)22(31-4)13-18(16)26-23(17)25/h5-11,13-14,20H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAPMIXXOVRRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=C(N=C3C=C(C(=CC3=C2)OC)OC)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)

![11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2754097.png)

![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)

![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2754114.png)